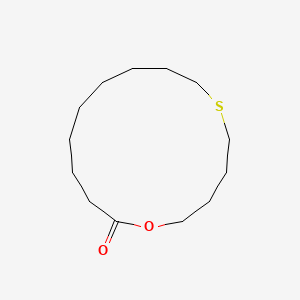
1-Oxa-6-thiacyclopentadecan-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-6-thiacyclopentadecan-15-one is an organic compound with the molecular formula C13H24O2S. It is characterized by the presence of an ester group and a sulfide group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-6-thiacyclopentadecan-15-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of a suitable alcohol with a thiol, followed by cyclization to form the desired compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and cyclization processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-6-thiacyclopentadecan-15-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester and sulfide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-Oxa-6-thiacyclopentadecan-15-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-6-thiacyclopentadecan-15-one involves its interaction with specific molecular targets. The ester and sulfide groups can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-6-thiacyclopentadecan-15-one: Contains an ester and a sulfide group.
1-Oxa-6-azaspiro[3.3]heptan-3-one: Contains an ester and an amine group.
6-tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one: Contains a tosyl group and an amine group.
Uniqueness
This combination is less common compared to other similar compounds, making it a valuable target for research and industrial applications .
Properties
CAS No. |
1725-16-2 |
|---|---|
Molecular Formula |
C13H24O2S |
Molecular Weight |
244.40 g/mol |
IUPAC Name |
1-oxa-6-thiacyclopentadecan-15-one |
InChI |
InChI=1S/C13H24O2S/c14-13-9-5-3-1-2-4-7-11-16-12-8-6-10-15-13/h1-12H2 |
InChI Key |
QOUGSQNSXBGSRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCSCCCCOC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline](/img/structure/B14742352.png)
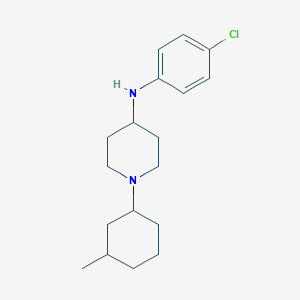

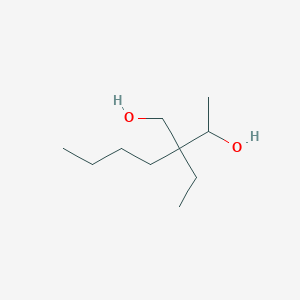

![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
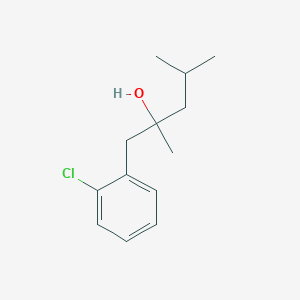
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
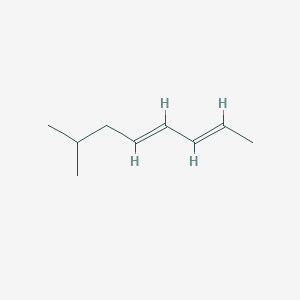

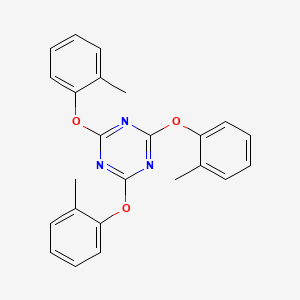
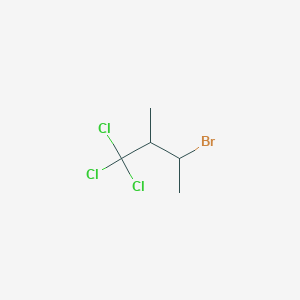
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)

